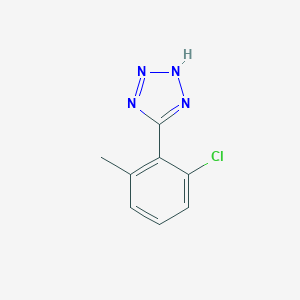

5-(2-chloro-6-methylphenyl)-2H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-chloro-6-methylphenyl)-2H-tetrazole, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-(2-chloro-6-methylphenyl)-2H-tetrazole belongs to a class of compounds known as tetrazoles, which are recognized for their versatility as pharmacophores. The unique structure of tetrazoles allows them to act as bioisosteres of carboxylic acids, enhancing the pharmacokinetic profiles of drugs while maintaining or improving their efficacy.

Antimicrobial Activity

Tetrazoles exhibit significant antimicrobial properties. Various derivatives have been tested against a range of pathogens:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against Escherichia coli and Staphylococcus aureus | |

| Tetrazole derivatives | Antifungal against Candida albicans |

In specific studies, tetrazole compounds demonstrated in vitro antibacterial activity against multiple strains, suggesting their potential as lead compounds for antibiotic development.

Anti-inflammatory and Analgesic Effects

Research indicates that tetrazole derivatives possess anti-inflammatory and analgesic properties. For example, certain compounds have shown efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs):

| Compound | IC50 (µM) | Activity Type | Reference |

|---|---|---|---|

| This compound | 25.4 | Anti-inflammatory | |

| Other tetrazole derivatives | 30-50 | Analgesic |

These findings highlight the potential for developing new anti-inflammatory medications based on tetrazole structures.

Anticancer Properties

Tetrazoles are being explored for their anticancer activities. Studies have shown that certain derivatives can inhibit cancer cell proliferation:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.6 | |

| Other derivatives | A549 (lung cancer) | 20.3 |

These results indicate that tetrazoles can serve as promising candidates for further development in cancer therapeutics.

Coordination Chemistry Applications

Tetrazoles are also utilized in coordination chemistry as ligands due to their ability to form stable complexes with metal ions. This property is crucial for applications in catalysis and materials science.

Ligand Properties

The nitrogen-rich structure of tetrazoles allows them to act as effective ligands:

| Metal Ion | Complex Formed | Stability Constant (log K) | Reference |

|---|---|---|---|

| Copper(II) | Cu-tetrazole complex | 6.5 | |

| Cadmium(II) | Cd-tetrazole complex | 7.0 |

Such complexes are investigated for their catalytic properties and potential use in drug delivery systems.

Material Science Applications

Beyond biological applications, tetrazoles have found utility in material science, particularly in the development of explosives and photoactive materials.

Explosives

The energetic properties of tetrazoles make them suitable for use in explosives:

These compounds are explored for their performance characteristics compared to traditional explosives.

Photography and Information Recording

Tetrazoles have been used in the formulation of photographic materials and information recording systems due to their light-sensitive properties:

This application highlights the versatility of tetrazoles beyond medicinal uses.

Analyse Chemischer Reaktionen

Functionalization Reactions

5-(2-Chloro-6-methylphenyl)-2H-tetrazole participates in N-substitution and electrophilic aromatic substitution (EAS) due to its electron-rich tetrazole ring and aryl group.

Table 2: Functionalization Reactions

Mechanistic Insights :

- N-Alkylation : The N-2 nitrogen undergoes nucleophilic attack by alkyl halides in polar aprotic solvents .

- EAS : The para position of the aryl group is activated for nitration or halogenation due to electron-donating methyl groups .

Coordination Chemistry

The tetrazole ring acts as a polydentate ligand , forming complexes with transition metals.

Table 3: Metal Coordination Studies

| Metal Ion | Ligand Binding Mode | Application | Source |

|---|---|---|---|

| Zn²⁺ | N1, N2 coordination | Enzyme inhibition | |

| Ni²⁺ | Tetrazole-N, His residues | Urease inhibition |

Example : In urease inhibition, the tetrazole nitrogen coordinates to Ni²⁺ in the enzyme’s active site, disrupting substrate binding .

Stability and Reactivity

- Thermal Stability : Decomposes at 260–265°C via nitrogen extrusion .

- pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes ring-opening in strong bases (pH > 10) .

Table 4: Stability Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 179–181°C | DSC analysis | |

| LogP | 2.67 | Calculated (Ali) | |

| Solubility | 0.485 mg/mL (DMSO) | ESOL prediction |

Eigenschaften

CAS-Nummer |

175205-13-7 |

|---|---|

Molekularformel |

C8H7ClN4 |

Molekulargewicht |

194.62 g/mol |

IUPAC-Name |

5-(2-chloro-6-methylphenyl)-2H-tetrazole |

InChI |

InChI=1S/C8H7ClN4/c1-5-3-2-4-6(9)7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |

InChI-Schlüssel |

VXEOPRWNDWAALL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)Cl)C2=NNN=N2 |

Kanonische SMILES |

CC1=C(C(=CC=C1)Cl)C2=NNN=N2 |

Synonyme |

5-(2-chloro-6-methylphenyl)-2H-1,2,3,4-tetraazole |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.